molecular formula C7H10BrClN2 B3034009 1-(4-Bromobutyl)-4-chloro-1H-pyrazole CAS No. 132449-90-2

1-(4-Bromobutyl)-4-chloro-1H-pyrazole

Cat. No. B3034009
CAS RN: 132449-90-2
M. Wt: 237.52 g/mol
InChI Key: YCMLLCRHFLBVDU-UHFFFAOYSA-N
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Description

The compound "1-(4-Bromobutyl)-4-chloro-1H-pyrazole" is a halogenated pyrazole derivative. Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms and have been extensively studied due to their diverse biological activities and applications in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of halogenated pyrazoles typically involves the reaction of pyrazole with halogenated compounds. For instance, the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides was achieved by reacting pyrazole carbonyl chloride with substituted phenylhydroxyamines . Similarly, alkylation of polyfluoroalkyl-containing pyrazoles with 4-bromobutyl acetate in the presence of potassium carbonate leads to a mixture of isomeric pyrazoles . These methods could potentially be adapted for the synthesis of "1-(4-Bromobutyl)-4-chloro-1H-pyrazole" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be determined using techniques such as X-ray diffraction, as demonstrated for various halogenated pyrazoles . The crystal structure of 4-bromo-1H-pyrazole has been characterized, and it forms trimeric H-bonding motifs . The structure of "1-(4-Bromobutyl)-4-chloro-1H-pyrazole" would likely be influenced by the presence of the bromobutyl and chloro substituents, potentially affecting its supramolecular interactions and stability.

Chemical Reactions Analysis

Halogenated pyrazoles can undergo various chemical reactions, including nucleophilic substitution, cyclization, and dehydrogenation . The bromo and chloro substituents on the pyrazole ring can act as reactive sites for further functionalization, such as cross-coupling reactions . The presence of these substituents could also influence the tautomerism of the compound, as seen in other 4-bromo substituted 1H-pyrazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(4-Bromobutyl)-4-chloro-1H-pyrazole" can be inferred from related compounds. For example, the solubility, melting point, and stability of the compound would be affected by the halogen atoms and the alkyl chain length . Spectroscopic data such as IR, NMR, and HRMS are essential for characterizing the structure and purity of the synthesized compound . The biological activities, such as insecticidal, fungicidal, and tuberculostatic activities, have been evaluated for similar compounds, indicating potential applications for "1-(4-Bromobutyl)-4-chloro-1H-pyrazole" .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Various Substituted Pyrazoles : 4-Substituted-3, 5-bis(2-pyridyl)-1H-pyrazoles have been synthesized, including chloro, bromo, and other substituents, under mild conditions with high yields. These pyrazoles' structures were characterized using various spectroscopic methods (Zhang, Liu, Jin, & Sun, 2006).

  • Tuberculostatic Activity of Pyrazoles : A study explored the alkylation of polyfluoroalkyl-containing pyrazoles, leading to 1-(4-acetoxybutyl)pyrazoles. These compounds exhibited moderate tuberculostatic activity (Ivanova et al., 2011).

  • Antibacterial Properties : N-alkyl-substituted 4-aryldiazenylpyrazoles have been synthesized, with some showing modest antibacterial activity against Bacillus subtilis (Ivanova, Burgart, & Saloutin, 2013).

  • Synthesis and Biological Activity : A study focused on the synthesis of a compound involving 1-(4-Bromobutyl)-4-chloro-1H-pyrazole, which demonstrated good fungicidal and antiviral activities against tobacco mosaic virus (Li et al., 2015).

  • Catalysis and Nanoparticle Synthesis : Reactions involving 4-bromo-1-(2-chloroethyl)-1H-pyrazole resulted in ligands for synthesizing palladium(II) complexes. These complexes showed potential in catalyzing Suzuki-Miyaura coupling and as precursors for palladium selenium and sulfur nanoparticles (Sharma et al., 2013).

Molecular Structure and Interactions

  • Structural Analysis of Pyrazoles : A study on NH-pyrazoles with aryl and halogen substituents examined their behavior in solution and solid states, revealing insights into annular tautomerism and molecular interactions (García et al., 2010).

  • Halogenation and Enzymatic Reactions : Enzymatic chlorination of pyrazoles in the presence of potassium chloride and hydrogen peroxide yielded 4-chloro derivatives, highlighting a method for functionalizing pyrazoles (Franssen, Boven, & Plas, 1987).

Photoluminescence and Electronic Properties

  • Photoluminescence of Silver Complexes : Silver(I) trinuclear halopyrazolato complexes, including bromo-substituted pyrazoles, were studied for their solid-state photoluminescence properties, revealing color variations based on halogen substituents (Morishima, Young, & Fujisawa, 2014).

Safety and Hazards

This would involve discussing any known hazards associated with the compound, such as toxicity, flammability, or reactivity .

Future Directions

This would involve discussing potential future research directions, such as new reactions involving the compound, potential applications, or areas where further study is needed .

properties

IUPAC Name

1-(4-bromobutyl)-4-chloropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrClN2/c8-3-1-2-4-11-6-7(9)5-10-11/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMLLCRHFLBVDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCCCBr)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromobutyl)-4-chloro-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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